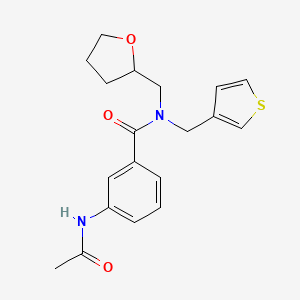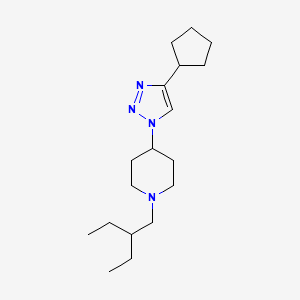![molecular formula C18H28N4O2 B5903590 N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a selective antagonist of the orexin 1 receptor and has been shown to have potential therapeutic effects in the treatment of sleep disorders, obesity, and addiction.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide involves its selective binding to the orexin 1 receptor, which blocks the actions of orexin neuropeptides. Orexins play a crucial role in regulating sleep-wake cycles, appetite, and addiction, and their dysregulation has been implicated in various disorders such as insomnia, obesity, and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide have been extensively studied in animal models. The compound has been shown to decrease wakefulness and increase sleep in rats, indicating its potential therapeutic effects in the treatment of sleep disorders. Additionally, N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide has been shown to reduce food intake and body weight in obese rats, suggesting its potential use in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide in lab experiments is its selectivity for the orexin 1 receptor, which allows for specific targeting of orexin-mediated pathways. However, one of the limitations of using this compound is its relatively low potency and affinity for the orexin 1 receptor, which may require higher doses for effective therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide. One potential direction is the optimization of the compound's potency and affinity for the orexin 1 receptor, which may enhance its therapeutic effects. Another direction is the investigation of the compound's effects on other orexin-mediated pathways, such as those involved in addiction and stress. Additionally, the potential use of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide as a tool for studying the role of orexins in various physiological and pathological processes warrants further investigation.
Synthesemethoden
The synthesis of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide involves a multi-step process that begins with the reaction of cyclopentylamine with succinic anhydride to form N-cyclopentylsuccinimide. This intermediate product is then reacted with 5-methyl-2-pyridylamine to form N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have selective antagonistic effects on the orexin 1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and addiction.
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[3-[(5-methylpyridin-2-yl)amino]propyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-7-8-16(21-13-14)19-11-4-12-20-17(23)9-10-18(24)22-15-5-2-3-6-15/h7-8,13,15H,2-6,9-12H2,1H3,(H,19,21)(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIILSMYGMPDFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCCCNC(=O)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![3-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5903525.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(propionylamino)benzamide](/img/structure/B5903624.png)